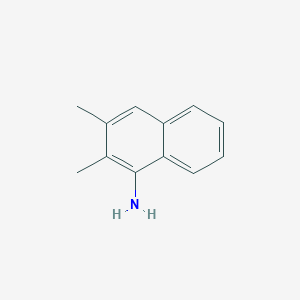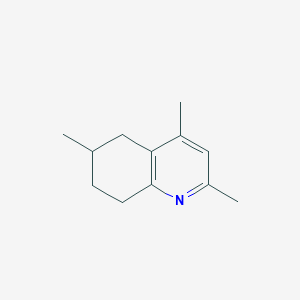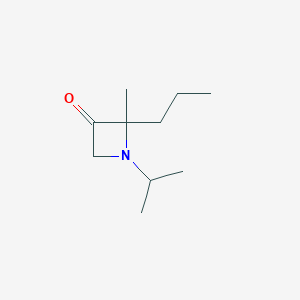![molecular formula C8H13NO3 B11916772 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid: is a spirocyclic compound that features a unique structure combining an oxane ring and an azaspiro ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic structure provides a rigid framework that can influence the biological activity of molecules, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases or acids to facilitate the ring closure and formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azaspiro ring, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid serves as a versatile building block for the construction of complex molecules. Its spirocyclic structure provides a rigid framework that can be functionalized to create diverse chemical entities .
Biology: This compound is used in the development of biologically active molecules. Its unique structure can enhance the binding affinity and selectivity of potential drug candidates towards their biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be incorporated into drug molecules to improve their pharmacokinetic and pharmacodynamic properties .
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator of these targets, depending on its functional groups and overall structure . The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid
- 2-Oxa-6-azaspiro[3.4]octane
- 6-Oxa-2-azaspiro[3.4]octane-1-carboxylic acid
Comparison: Compared to these similar compounds, 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid is unique due to the presence of the methyl group at the 5-position. This methyl group can influence the compound’s reactivity and biological activity by altering its steric and electronic properties.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-9-8(3-2-4-8)5-6(12-9)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
FZZKZCOCGMWVRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(CCC2)CC(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)


![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)



![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)





